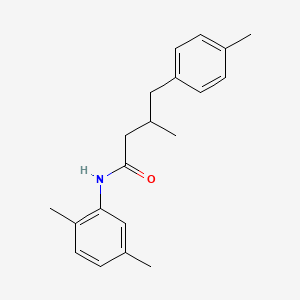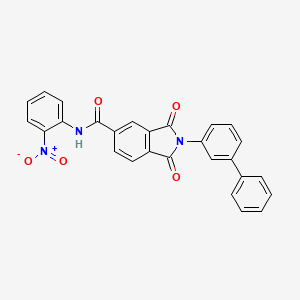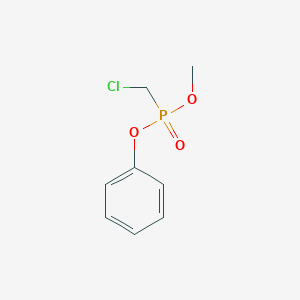
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide, also known as DMBA, is a synthetic compound that belongs to the class of amides. DMBA has been studied for its potential applications in scientific research, particularly in the field of cancer research.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has been widely used in scientific research, particularly in the field of cancer research. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide is known to induce mammary tumors in rats, making it a valuable tool for studying the mechanisms of breast cancer development. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has also been used to study the effects of environmental carcinogens on cancer development.
Mechanism of Action
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide works by inducing DNA damage, which can lead to mutations and the development of cancer. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide is metabolized in the liver to a reactive intermediate, which can bind to DNA and cause damage. This damage can lead to mutations in genes that regulate cell growth and division, ultimately leading to the development of cancer.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has been shown to induce a number of biochemical and physiological effects, including the activation of oncogenes and the inhibition of tumor suppressor genes. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has also been shown to induce oxidative stress, which can lead to DNA damage and the development of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide in lab experiments is that it induces mammary tumors in rats, making it a valuable tool for studying the mechanisms of breast cancer development. However, N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has some limitations, including its toxicity and the fact that it only induces tumors in certain strains of rats.
Future Directions
There are several future directions for research involving N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide. One area of research is the development of new methods for synthesizing N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide that are more efficient and cost-effective. Another area of research is the development of new animal models for studying the effects of N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide on cancer development. Additionally, more research is needed to understand the mechanisms by which N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide induces DNA damage and the development of cancer, which could lead to the development of new cancer therapies.
Synthesis Methods
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethyl aniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then reacted with 3-methyl-4-(4-methylphenyl)butanoyl chloride to yield N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-14-6-9-18(10-7-14)11-16(3)13-20(22)21-19-12-15(2)5-8-17(19)4/h5-10,12,16H,11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMQXRCSYCUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)CC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![methyl [2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate](/img/structure/B4942042.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4942070.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)

![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)